Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
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Overview
Description
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group, a trifluoromethoxybenzoyl group, and an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, dimethylamine, and 2,4,5-trifluoro-3-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents. Commonly used solvents include dichloromethane or toluene.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography or crystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate include other acrylates with different substituents, such as:
- Ethyl 3-(dimethylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate
- Ethyl 3-(dimethylamino)-2-(2,4,5-trifluorobenzoyl)acrylate
- Ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-ethoxybenzoyl)acrylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxybenzoyl group, in particular, may enhance its reactivity and interactions with molecular targets compared to similar compounds.
Properties
CAS No. |
121577-35-3 |
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Molecular Formula |
C15H16F3NO4 |
Molecular Weight |
331.29 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate |
InChI |
InChI=1S/C15H16F3NO4/c1-5-23-15(21)9(7-19(2)3)13(20)8-6-10(16)12(18)14(22-4)11(8)17/h6-7H,5H2,1-4H3 |
InChI Key |
SDERJCOTKYHVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1F)OC)F)F |
Origin of Product |
United States |
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